molecular formula C20H26I+ B13965338 bis[4-(1,1-dimethylethyl)phenyl]-Iodonium CAS No. 61267-44-5

bis[4-(1,1-dimethylethyl)phenyl]-Iodonium

Cat. No.: B13965338
CAS No.: 61267-44-5
M. Wt: 393.3 g/mol
InChI Key: DNFSNYQTQMVTOK-UHFFFAOYSA-N
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Description

Bis[4-(1,1-dimethylethyl)phenyl]-iodonium (CAS: 84563-54-2) is a diaryliodonium salt characterized by two bulky tert-butylphenyl groups attached to an iodine center. This structure enhances its stability and solubility in non-polar media, making it valuable in photopolymerization, catalysis, and electronics . Its derivatives often pair with counterions like trifluoromethanesulfonate (CF₃SO₃⁻), hexafluorophosphate (PF₆⁻), or perfluorinated sulfonates (e.g., PFHxS⁻), which modulate reactivity and applications .

The compound’s tert-butyl groups confer steric hindrance, reducing undesired side reactions in photoinitiation systems. However, its association with perfluoroalkyl sulfonic acids (PFAS) raises environmental concerns due to persistence and bioaccumulation risks .

Preparation Methods

The synthesis of bis[4-(1,1-dimethylethyl)phenyl]-Iodonium typically involves the reaction of iodine with tert-butylbenzene derivatives. One common method includes the use of iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it into lower oxidation state compounds.

    Substitution: It can participate in substitution reactions where the iodonium group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[4-(1,1-dimethylethyl)phenyl]-Iodonium primarily involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions by creating free radicals or cations that propagate the polymer chain growth. The molecular targets and pathways involved include the activation of monomers and the formation of polymer networks .

Comparison with Similar Compounds

Structural and Functional Differences

Property Bis[4-(tert-butyl)phenyl]-Iodonium (PFHxS) Diphenyliodonium Hexafluoroantimonate Bis[4-(tert-butyl)phenyl]-Iodonium Tetraphenylborate
CAS Number 213740-81-9 58109-40-3 131725-16-1
Counterion Tridecafluorohexanesulfonate (PFHxS⁻) Hexafluoroantimonate (SbF₆⁻) Tetraphenylborate (B(C₆H₅)₄⁻)
Molecular Weight ~750 g/mol (estimated) 522.86 g/mol 712.55 g/mol
Solubility High in polar aprotic solvents (e.g., acetonitrile) Moderate in organic solvents Low in water, high in dichloromethane
Applications Photoinitiators, PFAS-linked industrial uses UV curing, cationic polymerization Catalysis, electrolyte additives
Environmental Impact High (PFAS-related regulations) Moderate (SbF₆⁻ is corrosive) Low (tetraphenylborate is less toxic)

Key Research Findings

  • Thermal Stability : Bis[4-(tert-butyl)phenyl]-iodonium salts with PFAS counterions exhibit superior thermal stability (>300°C) compared to diphenyliodonium hexafluoroantimonate (~250°C) due to bulky tert-butyl groups .
  • Reactivity : The trifluoromethanesulfonate derivative (CAS: 84563-54-2) shows faster photodecomposition kinetics than tetraphenylborate salts, making it preferred in rapid-cure coatings .
  • Environmental Persistence: PFAS-associated derivatives (e.g., PFHxS salts) are restricted under EU REACH and U.S. EPA guidelines due to bioaccumulation , whereas non-PFAS variants face fewer regulatory hurdles.

Biological Activity

bis[4-(1,1-dimethylethyl)phenyl]-Iodonium, also known as a photoacid generator, is an organoiodine compound with significant biological and chemical applications. Its structure comprises a central iodonium ion bonded to two bulky 4-(1,1-dimethylethyl)phenyl groups, which enhance its stability and reactivity. This article explores its biological activity, focusing on its role in photocatalysis, potential therapeutic applications, and interactions with biological systems.

  • Chemical Formula : C22H29IO2
  • Molecular Weight : Approximately 452.4 g/mol
  • Structure : Features a central iodonium ion with bulky substituents that provide stability while allowing significant electrophilic activity.

Photocatalytic Applications

Research indicates that this compound is utilized as a photoacid generator . Upon exposure to light, it releases strong acids that can initiate various chemical reactions. This property is particularly valuable in:

  • Photopolymerization : Used in the production of polymers where light is employed to initiate the curing process.
  • Photocatalysis : Accelerates chemical reactions in the presence of light, which can be harnessed for environmental applications such as pollutant degradation.

Antimicrobial and Antioxidant Activity

Studies have investigated the antimicrobial properties of various iodonium compounds, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related studies suggest potential activity against pathogens such as E. coli and S. aureus. The compound's ability to generate radicals under photochemical conditions may contribute to its antimicrobial effects.

Case Study 1: Photoinitiation in Polymer Chemistry

A study demonstrated that this compound effectively initiates polymerization processes when exposed to UV light. The resulting polymers exhibited enhanced mechanical properties compared to those initiated by traditional methods. This finding underscores the compound's utility in advanced material sciences.

Case Study 2: Radical Generation for Antimicrobial Action

In an experimental setup, this compound was used to generate reactive oxygen species (ROS) through photochemical activation. The generated ROS showed significant antimicrobial activity against several bacterial strains. This suggests that the compound could be developed into a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Iodonium, bis(4-tert-butylphenyl)C22H30IContains tert-butyl groups; different sterics may affect reactivity.
Diphenyliodonium chlorideC12H10ClISimpler structure; widely used as a photoinitiator but less sterically hindered.
Iodonium triflateC22H29IO3SContains triflate; may exhibit different solubility and reactivity characteristics.

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFSNYQTQMVTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26I+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370537
Record name bis[4-(1,1-dimethylethyl)phenyl]-Iodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61267-44-5
Record name bis[4-(1,1-dimethylethyl)phenyl]-Iodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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